
"N,N-Dimethyl-1-(morpholin-3-yl)methanamine"
IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
N,N-Dimethyl-1-(morpholin-3-

yl)methanamine

Cat. No.: B172044 Get Quote

A Technical Guide to N,N-Dimethyl-1-(morpholin-
3-yl)methanamine
This technical guide provides a comprehensive overview of the chemical compound N,N-
Dimethyl-1-(morpholin-3-yl)methanamine, including its nomenclature, potential

physicochemical properties, a plausible synthetic route, and a discussion of its potential

biological context. This document is intended for researchers, scientists, and professionals in

the field of drug development and organic chemistry.

IUPAC Name and Synonyms
The systematic and unambiguous naming of chemical compounds is crucial for clear

communication in scientific literature and patents. According to the rules set forth by the

International Union of Pure and Applied Chemistry (IUPAC), the name of a chemical entity is

derived from its parent structure, which is then modified with prefixes and suffixes to denote

various functional groups and substituents.[1][2][3]

For the compound in question, the parent heterocycle is morpholine. The numbering of the

morpholine ring starts from the oxygen atom as position 1 and proceeds towards the nitrogen

atom, which is at position 4. Therefore, the substituent is located at the 3-position of the

morpholine ring. The substituent itself is a methanamine group, where the nitrogen atom is

disubstituted with two methyl groups.
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Based on these rules, the preferred IUPAC name for the compound is N,N-Dimethyl-1-
(morpholin-3-yl)methanamine.

Synonyms:

3-((Dimethylamino)methyl)morpholine

(Morpholin-3-ylmethyl)dimethylamine

Physicochemical Properties
Specific experimental data for N,N-Dimethyl-1-(morpholin-3-yl)methanamine is not readily

available in the public domain. However, based on its chemical structure and data from

analogous compounds, a table of estimated physicochemical properties is presented below.

These values are predictions and should be confirmed through experimental measurement.

Property Predicted Value

Molecular Formula C₇H₁₆N₂O

Molecular Weight 144.22 g/mol

Boiling Point Approx. 190-210 °C

Density Approx. 0.95-1.05 g/cm³

pKa (of the dimethylamino group) Approx. 9.5-10.5

pKa (of the morpholine nitrogen) Approx. 7.5-8.5

LogP Approx. 0.5-1.5

Solubility Soluble in water and polar organic solvents

Synthetic Protocol
The synthesis of 3-substituted morpholines can be achieved through various synthetic

strategies.[4][5][6] A plausible and efficient method for the preparation of N,N-Dimethyl-1-
(morpholin-3-yl)methanamine could be adapted from established procedures for the
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synthesis of similar morpholine derivatives. One such approach involves the reductive

amination of a suitable morpholine-3-carbaldehyde precursor.

Proposed Synthetic Protocol: Two-Step Synthesis from (S)-morpholin-3-ylmethanol

This protocol is adapted from general methods for the oxidation of alcohols to aldehydes and

subsequent reductive amination.

Step 1: Oxidation of (S)-morpholin-3-ylmethanol to (S)-morpholine-3-carbaldehyde

To a solution of (S)-morpholin-3-ylmethanol (1 equivalent) in dichloromethane (DCM, 10

volumes), add Dess-Martin periodinane (1.2 equivalents) portion-wise at 0 °C under a

nitrogen atmosphere.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate.

Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine,

then dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude (S)-

morpholine-3-carbaldehyde, which can be used in the next step without further purification.

Step 2: Reductive Amination of (S)-morpholine-3-carbaldehyde

Dissolve the crude (S)-morpholine-3-carbaldehyde (1 equivalent) in methanol (10 volumes).

Add a 2 M solution of dimethylamine in methanol (1.5 equivalents) and stir the mixture at

room temperature for 1 hour.

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of water.

Concentrate the mixture under reduced pressure to remove the methanol.

Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of methanol in dichloromethane) to afford the final product, N,N-
Dimethyl-1-(morpholin-3-yl)methanamine.

Mandatory Visualizations
Diagram of the Proposed Synthetic Workflow
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Step 1: Oxidation

Step 2: Reductive Amination

(S)-morpholin-3-ylmethanol

Dess-Martin Periodinane
DCM, 0 °C to RT

(S)-morpholine-3-carbaldehyde

(S)-morpholine-3-carbaldehyde

Crude product used directly

1. Dimethylamine in Methanol
2. Sodium Borohydride

N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Potential Biological Activity and Signaling Pathways
The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous

approved drugs and clinical candidates.[4][7] Its presence can improve the pharmacokinetic
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properties of a molecule, such as solubility and metabolic stability.

While no specific biological activity has been reported for N,N-Dimethyl-1-(morpholin-3-
yl)methanamine, its structural features suggest potential interactions with various biological

targets. The tertiary amine could act as a proton acceptor, engaging in ionic interactions with

acidic residues in protein binding sites. The morpholine ring itself can participate in hydrogen

bonding through its oxygen and nitrogen atoms.

Given the diverse biological roles of morpholine-containing compounds, N,N-Dimethyl-1-
(morpholin-3-yl)methanamine could hypothetically be investigated for activities such as:

Central Nervous System (CNS) activity: The ability to cross the blood-brain barrier is a

common feature of small, lipophilic amine-containing molecules.

Enzyme inhibition: The compound could serve as a fragment for the development of

inhibitors for various enzymes, where the morpholine and dimethylaminomethyl groups could

occupy specific pockets of the active site.

Hypothetical Signaling Pathway Interaction

Should this compound exhibit activity as a receptor antagonist or agonist, it could modulate

downstream signaling pathways. For instance, if it were to interact with a G-protein coupled

receptor (GPCR), it could influence the production of second messengers like cyclic AMP

(cAMP) or inositol trisphosphate (IP₃).
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Caption: Hypothetical GPCR signaling pathway modulation.

It is important to reiterate that the biological activities and pathway interactions discussed here

are purely speculative and would require extensive experimental validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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